molecular formula C11H18O4 B1612837 Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate CAS No. 317338-46-8

Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate

Cat. No.: B1612837
CAS No.: 317338-46-8
M. Wt: 214.26 g/mol
InChI Key: WTSFUIKKIMELKH-UHFFFAOYSA-N
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Description

Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate (CAS 317338-46-8) is a high-purity chemical building block of significant value in medicinal chemistry and pharmaceutical research. Its structure features a 1,4-dioxaspiro[4.5]decane core, which is a ketal-protected cyclohexanone derivative. This spirocyclic framework is typically constructed via an acid-catalyzed ketalization of a cyclohexanone starting material with ethylene glycol, a reliable method that establishes the core for further functionalization . The compound serves as a versatile synthetic intermediate. It can undergo various chemical transformations, including oxidation to form carboxylic acids or ketones, reduction of the ester group to an alcohol, and nucleophilic substitution to introduce other functional groups . This reactivity makes it a key precursor in the synthesis of more complex bioactive molecules. For instance, this specific compound has been utilized in the synthesis of L-callipeltose, a deoxyamino sugar derivative found in the natural product L-callipeltoside A, highlighting its importance in developing glycosides and related compounds with potential biological activities . Preliminary studies also suggest that its derivatives may possess antimicrobial properties, making them candidates for further investigation as therapeutic agents . ATTENTION: This product is for research use only. It is not intended for human or veterinary use.

Properties

IUPAC Name

methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-13-10(12)8-9-2-4-11(5-3-9)14-6-7-15-11/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSFUIKKIMELKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCC2(CC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609453
Record name Methyl (1,4-dioxaspiro[4.5]decan-8-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317338-46-8
Record name Methyl (1,4-dioxaspiro[4.5]decan-8-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Spiro-Ketal Motif: A Strategic Tool in the Synthesis and Conformational Control of Cyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Structural Moiety to a Strategic Protecting Group

The spiro-ketal is a privileged structural motif found in a vast array of biologically active natural products, from polyether antibiotics to insect pheromones.[1] Its rigid three-dimensional architecture often serves as a pharmacophore, locking key functional groups into specific spatial orientations.[1] However, for the synthetic chemist, the formation of a spiro-ketal involving a cyclohexane ring is also a powerful strategic maneuver. By converting a cyclohexanone into a spiro-ketal, one installs a robust protecting group, rendering the carbonyl inert to a wide range of reagents, particularly nucleophiles and bases.[2]

This guide delves into the core principles and practical applications of using spiro-ketals as protecting groups for cyclohexane derivatives. We will explore the causality behind their synthesis and cleavage, analyze their profound impact on the conformational behavior of the cyclohexane ring, and provide field-proven protocols for their strategic implementation in complex synthetic routes. This understanding is critical for professionals in drug discovery and process development, where controlling reactivity and stereochemistry is paramount.[3]

Part 1: Synthesis and Protection Strategies - The Art of Controlled Acetalization

The most common and direct method for installing a spiro-ketal protecting group onto a cyclohexanone is through acid-catalyzed acetalization with a 1,2- or 1,3-diol.[4] Ethylene glycol is the most frequently used diol, forming a stable 1,3-dioxolane ring spiro-fused to the cyclohexane core.

The choice of this strategy is rooted in its efficiency and the stability of the resulting cyclic ketal. The reaction is an equilibrium process, typically driven to completion by the removal of water, often using a Dean-Stark apparatus or a dehydrating agent.[5]

The Causality of Catalysis: Mechanism of Acid-Catalyzed Spiro-Ketal Formation

The reaction proceeds via a well-established mechanism initiated by the protonation of the carbonyl oxygen, which dramatically increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the diol's hydroxyl groups to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and its elimination as a water molecule generates a stabilized oxocarbenium ion. Finally, an intramolecular attack by the second hydroxyl group of the diol, followed by deprotonation, yields the spiro-ketal.

G cluster_0 Mechanism of Spiro-Ketal Formation Cyclohexanone Cyclohexanone Protonated_Ketone Protonated Ketone Cyclohexanone->Protonated_Ketone + H+ Hemiacetal Hemiacetal Intermediate Protonated_Ketone->Hemiacetal + Diol Oxocarbenium Oxocarbenium Ion Hemiacetal->Oxocarbenium + H+ - H2O Spiro-Ketal Spiro-Ketal Product Oxocarbenium->Spiro-Ketal Intramolecular Cyclization Final_Product Final_Product H+ H+ Diol HO(CH2)2OH H2O H2O

Caption: Acid-catalyzed mechanism for spiro-ketal protection of cyclohexanone.

While thermodynamically controlled spiroketalizations are common, kinetically controlled reactions are also being developed to access specific, less stable anomeric stereoisomers, which is particularly relevant in natural product synthesis.[1]

Part 2: Conformational Analysis - Locking the Chair

The transformation of a planar sp2-hybridized carbonyl carbon into a tetrahedral sp3-hybridized spiro-center has significant conformational consequences. Cyclohexane itself overwhelmingly prefers the strain-free "chair" conformation.[6][7] In this conformation, the C-H bonds are classified as either axial (perpendicular to the ring's plane) or equatorial (extending from the ring's perimeter).[8]

The introduction of a rigid spiro-ketal group, such as the one derived from ethylene glycol, can effectively "lock" the cyclohexane ring into a specific chair conformation. This is because the ring flip required to interconvert between two chair forms would introduce prohibitive steric strain on the fused dioxolane ring.[9] This conformational rigidity is a critical tool for the synthetic chemist, as it allows for predictable stereochemical outcomes in subsequent reactions on the cyclohexane ring or its substituents. The cyclohexane ring in these systems generally adopts an almost ideal chair form, although the spiro junction can introduce minor distortions.[10]

G cluster_0 Conformational Influence Flexible Substituted Cyclohexanone (Chair Flip Equilibrium) Locked Spiro-Ketal Derivative (Conformationally Locked) Flexible->Locked Ketal Protection Reaction Stereoselective Reaction Locked->Reaction Product Single Diastereomer Product Reaction->Product

Caption: Conformational locking of a cyclohexane ring via spiro-ketal formation.

Part 3: Reactivity, Stability, and Deprotection

The primary function of a protecting group is to be reliably stable under a variety of reaction conditions and then be removed selectively under mild conditions.[11] The spiro-ketal excels in this role.

Stability Profile

Spiro-ketals derived from cyclohexanones are exceptionally stable to a wide range of reagents, making them highly valuable in multistep synthesis. Their stability profile is a direct consequence of the acetal linkage, which is inert to nucleophilic and basic conditions.

Reagent TypeSpecific ExamplesStability of Spiro-Ketal
Bases NaOH, KOH, NaH, t-BuOK, LDAStable
Nucleophiles Organometallics (RMgX, RLi), EnolatesStable
Reducing Agents LiAlH₄, NaBH₄, DIBAL-HStable
Oxidizing Agents PCC, PDC, Swern, DMPStable
Aqueous Acid HCl (aq), H₂SO₄ (aq), TFALabile (Cleaved)
Lewis Acids BF₃·OEt₂, TiCl₄Labile (Cleaved)

This table summarizes general stability; specific substrate and reaction conditions can influence outcomes.

Deprotection: Regenerating the Carbonyl

The removal of the spiro-ketal group (deprotection) is most commonly achieved through acid-catalyzed hydrolysis.[2] This process is the microscopic reverse of the protection step. The presence of water is essential to drive the equilibrium back towards the ketone and the diol. Typically, dilute aqueous solutions of strong acids like HCl or H₂SO₄, or acids like acetic acid in a water/THF mixture, are sufficient to effect clean deprotection.

Part 4: Application in a Synthetic Workflow

A classic application of spiro-ketal protection is to enable selective reactions at other sites in a molecule containing both a ketone and another reactive group, such as an ester. Consider a molecule containing both a cyclohexanone and a methyl ester. The goal is to reduce the ester to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Without protection, LiAlH₄ would react with both the ester and the more reactive ketone.[2] The strategic workflow involves protecting the cyclohexanone, performing the desired reaction, and then deprotecting.

G Start Keto-Ester Starting Material Protect Step 1: Protect Ketone (Ethylene Glycol, H+) Start->Protect Protected Spiro-Ketal Protected Ester Protect->Protected React Step 2: Reduce Ester (LiAlH4, then H2O) Protected->React Reduced Protected Keto-Alcohol React->Reduced Deprotect Step 3: Deprotect Ketone (H3O+) Reduced->Deprotect Final Final Keto-Alcohol Product Deprotect->Final

Caption: Synthetic workflow using spiro-ketal protection for selective reduction.

Part 5: Experimental Protocols

The following are representative, self-validating protocols for the protection of cyclohexanone and the subsequent deprotection of the resulting spiro-ketal.

Protocol 1: Protection of Cyclohexanone with Ethylene Glycol
  • Objective: To synthesize 1,4-dioxaspiro[4.5]decane from cyclohexanone.

  • Reagents:

    • Cyclohexanone (1.0 eq)

    • Ethylene glycol (1.2 eq)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)

    • Toluene (approx. 2 mL per mmol of cyclohexanone)

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone, ethylene glycol, and toluene.

    • Add the catalytic amount of p-toluenesulfonic acid monohydrate.

    • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

    • Continue refluxing until no more water is collected (typically 2-4 hours).

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1,4-dioxaspiro[4.5]decane.

Protocol 2: Deprotection of 1,4-Dioxaspiro[4.5]decane
  • Objective: To regenerate cyclohexanone from its spiro-ketal.

  • Reagents:

    • 1,4-Dioxaspiro[4.5]decane (1.0 eq)

    • Acetone (or THF) and Water (e.g., 4:1 v/v)

    • 2M Hydrochloric Acid (HCl) (catalytic to 1.0 eq)

  • Procedure:

    • Dissolve the spiro-ketal in the acetone/water solvent mixture in a round-bottom flask.

    • Add the 2M HCl solution dropwise while stirring at room temperature.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.

    • Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solution under reduced pressure to yield cyclohexanone. Further purification is often not necessary if the starting material was pure.

Conclusion

The use of a spiro-ketal as a protecting group for a cyclohexane carbonyl is a cornerstone of modern organic synthesis. It provides an exceptional level of stability against a broad spectrum of reagents, while its formation and cleavage are typically high-yielding and reliable. Beyond its role as a simple shield, the spiro-ketal imparts significant conformational rigidity, offering chemists a powerful tool to influence the stereochemical course of subsequent transformations. For researchers in drug development, mastering this strategy is essential for the efficient and stereocontrolled synthesis of complex molecular architectures.

References

  • Unknown. (n.d.). The reaction of cyclohexanone with 1,2‐diols. ResearchGate. [Link]

  • Tan, D.S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]

  • Rychnovsky, S. D., & Kim, J. (2002). Dioxolane-to-bridged acetal-to-spiroketal via ring-closing metathesis and rearrangement: a novel route to 1,7-dioxaspiro[5.5]undecanes. Organic letters, 4(3), 467–470. [Link]

  • LibreTexts. (2021). 4.3: Conformation Analysis of Cyclohexane. Chemistry LibreTexts. [Link]

  • All About Chemistry. (2018, November 12). Conformational Analysis of Cyclohexane | Stereochemistry | Organic Chemistry [Video]. YouTube. [Link]

  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]

  • Unknown. (n.d.). The cyclization of cyclohexanone, aniline and thioglycolic. ResearchGate. [Link]

  • Schröder, D., et al. (2019). Crystal structures of three cyclohexane-based γ-spirolactams: determination of configurations and conformations. BMC Chemistry, 13(1), 66. [Link]

  • Unknown. (n.d.). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. PMC. [Link]

  • Bachute, M. T. (n.d.). Conformational Analysis of Cyclohexane. CUTM Courseware. [Link]

  • Bachute, M. (2016, May 26). Conformational analysis of cyclohexane. Slideshare. [Link]

  • Unknown. (n.d.). Enantioselective Deprotonation of Protected 4-Hydroxycyclohexanones. ResearchGate. [Link]

  • Riela, S., et al. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules, 13(12), 319-333. [Link]

  • Wang, C., et al. (2017). Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1'-isochromene] Derivatives. Organic Letters, 19(14), 3831-3834. [Link]

  • Alpha Chemical Corp. (2023, May 19). Revealing Cyclohexanone: Properties, Uses, and Benefits. [Link]

  • Unknown. (n.d.). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. MDPI. [Link]

  • Unknown. (2021). A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block. ACS Publications. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Cyclohexanone. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. International Agency for Research on Cancer. [Link]

  • CEM Corporation. (n.d.). Protection and Deprotection. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Baran, P. S. (n.d.). Protecting Groups. The Scripps Research Institute. [Link]

  • Organic Chemistry Portal. (n.d.). Protection of Functional Groups in Organic Synthesis. [Link]

  • Unknown. (n.d.). Acid‐catalysed cyclohexanone in the carane series. ResearchGate. [Link]

  • Wikipedia. (n.d.). Cyclohexanone. [Link]

Sources

Predicted metabolic stability of Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Metabolic Profiling & Stability Prediction of Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate

Part 1: Executive Technical Summary

This guide provides a comprehensive metabolic stability profile for Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate . Based on structural pharmacophores, this molecule is classified as metabolically labile in biological systems containing high carboxylesterase (CES) activity.

Core Prediction:

  • Primary Liability (Rapid Clearance): The methyl ester moiety is a "soft spot" susceptible to rapid hydrolysis by CES1 and CES2 enzymes in the liver and plasma (species-dependent). This will yield the corresponding carboxylic acid metabolite: 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetic acid.[1]

  • Secondary Liability (Oxidative): The 1,4-dioxaspiro[4.5]decane (ketal) core is metabolically robust under neutral pH but susceptible to acid-catalyzed hydrolysis (stomach pH) or minor CYP450-mediated O-dealkylation.[1]

Recommendation: If this molecule is a drug candidate, it should be treated as a prodrug of the corresponding acid. If the ester is required for pharmacological activity, structural modification (steric hindrance) is necessary to improve half-life (


).[1]

Part 2: Structural Alert & Metabolic Pathway Analysis

To understand the stability, we must deconstruct the molecule into its reactive metabolic handles.

The Methyl Ester (The Metabolic Trigger)

Methyl esters are classic substrates for Carboxylesterases (CES) .

  • Mechanism: Nucleophilic attack by the catalytic serine residue of the enzyme on the carbonyl carbon of the ester.

  • Species Divergence:

    • Rodents (Rat/Mouse): High CES activity in plasma .[2][3] Expect

      
       minutes in rat plasma.
      
    • Humans:[1][2][4][5][6] Low CES activity in plasma, but high activity in the liver (microsomes/hepatocytes).

    • Implication: A compound stable in human plasma may still be rapidly cleared in the liver.

The 1,4-Dioxaspiro[4.5]decane (The Ketal Core)

This spiro-ketal acts as a masking group for a ketone.[1]

  • Metabolic Stability: Generally resistant to nucleophilic attack at physiological pH (7.4).

  • Chemical Stability: Highly labile in acidic environments (pH < 2.0). Oral administration may lead to deprotection in the gastric environment, reverting to the parent ketone (Methyl 2-(4-oxocyclohexyl)acetate).[1]

  • CYP450 Liability: The methylene groups adjacent to the oxygens in the dioxolane ring are susceptible to Hydrogen Atom Abstraction (HAT) by CYP450s, leading to hemiacetal formation and ring opening.

Visualization: Predicted Metabolic Map

Metabolic_Pathways cluster_legend Pathway Probability Parent Parent Molecule (Methyl Ester) Acid Major Metabolite (Carboxylic Acid) Parent->Acid Hydrolysis (CES1/CES2) [Rapid] Ketone Chemical Degradant (Ketone + Ethylene Glycol) Parent->Ketone Acid Hydrolysis (Stomach pH < 2) [Chemical] Hydroxy Minor Metabolite (Hydroxylated Ketal) Parent->Hydroxy CYP450 Oxidation (Liver Microsomes) [Slow] Red: High Clearance Red: High Clearance Green: Low Clearance Green: Low Clearance Red: High Clearance->Green: Low Clearance

Caption: Figure 1. Predicted metabolic fate.[7] The primary clearance route is ester hydrolysis (Red path), significantly outpacing oxidative clearance (Green path).

Part 3: Experimental Validation Framework

To validate these predictions, a tiered assay approach is required. Do not rely solely on liver microsomes (HLM), as they may underestimate plasma instability in rodents or overestimate stability if the ester is cleaved by cytosolic enzymes not present in microsomes.

Tier 1: Plasma Stability Assay (Critical)
  • Why: Methyl esters are often cleaved in blood before reaching the liver.

  • Readout: % Remaining at 60 mins,

    
    .
    
Tier 2: Microsomal Stability (HLM/RLM)
  • Why: Assesses CYP450 oxidation and hepatic esterase activity.

  • Cofactors:

    • Phase I (Oxidation):[1][8] NADPH required.

    • Phase I (Hydrolysis): No cofactor required (NADPH-independent).[1]

  • Differentiation: Run the assay with and without NADPH .

    • Loss without NADPH = Esterase mediated.

    • Additional loss with NADPH = CYP mediated.

Part 4: Detailed Standard Operating Procedure (SOP)

Protocol: Plasma Stability & Hydrolysis Kinetics

Objective: Determine the half-life (


) of Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate in plasma.

Materials:

  • Pooled Plasma (Human, Rat, Dog) - Heparin or EDTA treated.[1]

  • Test Compound (10 mM DMSO stock).[9]

  • Positive Control: Procaine or Enalapril (known esterase substrates).

  • Negative Control: Warfarin (stable).

  • Internal Standard (IS): Tolbutamide or Labetalol.

Workflow Diagram:

Assay_Workflow cluster_sampling Time Course Sampling Start Start: Thaw Plasma (37°C Water Bath) Spike Spike Test Compound (Final Conc: 1 µM, <1% DMSO) Start->Spike Incubate Incubate at 37°C (Shaking Water Bath) Spike->Incubate T0 T=0 min Incubate->T0 T15 T=15 min Incubate->T15 T30 T=30 min Incubate->T30 T60 T=60 min Incubate->T60 Quench Quench Reaction (Add Ice-Cold ACN + Internal Standard) T0->Quench T15->Quench T30->Quench T60->Quench Centrifuge Centrifuge (4000 rpm, 20 min, 4°C) Quench->Centrifuge Analysis LC-MS/MS Analysis (Monitor Parent & Acid Metabolite) Centrifuge->Analysis

Caption: Figure 2.[1] Step-by-step workflow for plasma stability assessment.

Step-by-Step Methodology:

  • Preparation: Pre-warm plasma to 37°C.

  • Initiation: Spike plasma with the test compound to a final concentration of 1 µM . Ensure final DMSO content is < 0.5% to avoid enzyme inhibition.

  • Incubation: Incubate in a shaking water bath.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into a plate containing 200 µL ice-cold Acetonitrile (ACN) laced with Internal Standard. Note: Acidify the quenching solution with 0.1% Formic Acid to stabilize the ester and prevent post-sampling hydrolysis.

  • Processing: Centrifuge at 4,000g for 20 mins to precipitate proteins.

  • Quantification: Inject supernatant into LC-MS/MS. Monitor the MRM transition for the parent ester and the hydrolytic product (Acid).

Part 5: Data Interpretation & Decision Matrix

Use the following table to interpret your experimental results.

ParameterResult RangeInterpretationAction Item
Plasma

< 15 minHigh Instability. Rapid prodrug conversion.[1]Confirm if the Acid metabolite is the active species.
Plasma

15 - 60 minModerate Stability. Acceptable for acute dosing; may require formulation work.[1]
Plasma

> 60 minStable. Proceed to Microsomal Stability (HLM) to check CYP clearance.
NADPH Shift No ShiftNon-CYP Clearance. Clearance is driven purely by esterases (Hydrolysis).
NADPH Shift > 2-fold ShiftCYP Clearance. Significant oxidative metabolism (likely on the ketal ring).

Calculations: Calculate the elimination rate constant (


) from the slope of 

vs. time.


[1]

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Hydrolytic Stability).

  • Satoh, T., & Hosokawa, M. (2006). Structure, function and regulation of carboxylesterases. Chemico-Biological Interactions, 162(3), 195-211.[1]

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.[1] (Comprehensive guide on ester hydrolysis mechanisms). [1]

  • Williams, E. T., et al. (2011). In Vitro Metabolic Stability in Plasma and Hepatic Microsomes. Current Protocols in Pharmacology. (Standard Protocol Reference).[10][11] [1]

Sources

Methodological & Application

Horner-Wadsworth-Emmons reaction conditions for dioxaspiro-cyclohexanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Horner-Wadsworth-Emmons (HWE) Reaction Conditions for Dioxaspiro-Cyclohexanone Derivatives Content Type: Application Note & Detailed Protocol Audience: Senior Synthetic Chemists, Process Chemists, and Medicinal Chemists

Executive Summary

The Horner-Wadsworth-Emmons (HWE) reaction is the gold standard for installing


-unsaturated esters onto ketone scaffolds. In the context of dioxaspiro-cyclohexanone derivatives  (e.g., 1,4-dioxaspiro[4.5]decan-8-one), this transformation is a critical gateway to functionalized spirocyclic building blocks used in drug discovery.

While cyclohexanones are generally compliant electrophiles, dioxaspiro derivatives present unique challenges:

  • Conformational Locking: The spiro-ketal ring imposes chair-conformation rigidity, influencing the trajectory of nucleophilic attack.

  • Acid Sensitivity: The protective ketal moiety is labile to acidic hydrolysis, necessitating strictly basic or neutral workup protocols.

  • Steric Impediment: Substituents on the spiro-ring can hinder the approach of bulky phosphonate carbanions.

This guide provides a validated, high-fidelity workflow for HWE olefination, prioritizing yield,


-selectivity, and substrate integrity.

Scientific Foundation & Mechanism

The Spiro-Cyclohexanone Challenge

Unlike acyclic ketones, dioxaspiro-cyclohexanones possess a fixed geometry. The HWE reaction proceeds via the formation of an oxaphosphetane intermediate.[1][2][3] For spiro-ketones, the equatorial attack is generally favored due to torsional strain relief, but the stereochemical outcome (


 vs 

) is primarily dictated by the reversibility of the intermediate formation.
  • Thermodynamic Control (

    
    -Selective):  Standard HWE reagents (e.g., triethyl phosphonoacetate) generate stable intermediates that equilibrate to the thermodynamically favored trans-oxaphosphetane, yielding the 
    
    
    
    -alkene.
  • Kinetic Control (

    
    -Selective):  Using electron-withdrawing phosphonates (Still-Gennari conditions) prevents equilibration, trapping the kinetic cis-oxaphosphetane to yield the 
    
    
    
    -alkene.
Mechanistic Pathway Visualization

The following diagram illustrates the reaction pathway, highlighting the critical decision points for stereocontrol.

HWE_Mechanism Start Dioxaspiro-Cyclohexanone Intermediate Oxaphosphetane Intermediate Start->Intermediate Nucleophilic Attack Phosphonate Phosphonate Carbanion (Generated via Base) Phosphonate->Intermediate Elimination Elimination Step Intermediate->Elimination Pseudorotation ProductE (E)-Alkene Product (Thermodynamic) Elimination->ProductE Standard Reagents (Slow Elimination) ProductZ (Z)-Alkene Product (Kinetic/Still-Gennari) Elimination->ProductZ Trifluoroethyl Phosphonates (Fast Elimination)

Figure 1: Mechanistic bifurcation in HWE olefination of spiro-ketones. Standard conditions favor thermodynamic equilibration to the (E)-alkene.

Critical Reagent Selection

To ensure reproducibility, reagent choice must be matched to the specific sensitivity of the dioxaspiro substrate.

ComponentStandard Conditions (Robust)Mild Conditions (Sensitive/Scale-up)Z-Selective Conditions
Base NaH (60% dispersion) High reactivity, irreversible deprotonation.DBU + LiCl (Masamune-Roush)Non-nucleophilic, homogeneous, mild.KHMDS / 18-Crown-6 Kinetic control at low temp.
Solvent THF (Anhydrous)Optimal solubility and rate.MeCN (Acetonitrile)Essential for solubilizing LiCl.THF Cryogenic stability required.
Temperature 0°C

23°C
23°C (Room Temp)-78°C
Phosphonate Triethyl phosphonoacetateTriethyl phosphonoacetateBis(2,2,2-trifluoroethyl) phosphonoacetate
Selectivity

(

)

(

)

(

)

Experimental Protocols

Protocol A: Standard High-Yield Synthesis (NaH Method)

Best for: Routine synthesis of 1,4-dioxaspiro[4.5]decan-8-ylidene derivatives where the substrate has no base-labile groups (e.g., epoxides, esters).

Reagents:

  • 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equiv)[1][4]

  • Triethyl phosphonoacetate (1.2 equiv)

  • Sodium Hydride (60% in mineral oil) (1.5 equiv)

  • THF (Anhydrous, 0.2 M concentration relative to ketone)

Step-by-Step Procedure:

  • Base Activation: Flame-dry a round-bottom flask under Argon. Add NaH (1.5 equiv). Wash NaH with dry pentane (

    
    ) if mineral oil removal is required (optional for simple substrates). Suspend NaH in anhydrous THF (50% of total volume). Cool to 0°C .
    
  • Ylide Formation: Dropwise add triethyl phosphonoacetate (1.2 equiv) diluted in THF. Gas evolution (

    
    ) will occur. Stir at 0°C for 30 minutes  until the solution becomes clear/yellowish.
    
  • Substrate Addition: Dissolve the dioxaspiro-ketone (1.0 equiv) in the remaining THF. Add this solution dropwise to the ylide mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (23°C) . Stir for 2–4 hours. Monitor by TLC (Visualize with PMA or

    
    ; UV is often weak for these substrates).
    
  • Quench & Workup:

    • Cool to 0°C. Carefully quench with Saturated

      
        (buffer pH to ~7 to protect the ketal).
      
    • Extract with EtOAc (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Flash column chromatography (Hexanes/EtOAc). The excess phosphonate reagent is polar and elutes later than the product.

Protocol B: Masamune-Roush Conditions (LiCl/DBU)

Best for: Scale-up or substrates with base-sensitive functionalities.[5] This method avoids strong bases and heterogeneous mixtures.

Reagents:

  • 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equiv)[1][4]

  • Triethyl phosphonoacetate (1.2 equiv)

  • Lithium Chloride (LiCl) (1.5 equiv) – Must be anhydrous/dry.

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)

  • Acetonitrile (MeCN) (0.5 M)

Step-by-Step Procedure:

  • Preparation: Place anhydrous LiCl in a dry flask under Argon. Add MeCN. Stir until LiCl is mostly dissolved (LiCl increases the acidity of the phosphonate proton).

  • Reagent Mixing: Add triethyl phosphonoacetate (1.2 equiv) and DBU (1.5 equiv) to the LiCl suspension. Stir for 15 minutes at room temperature.

  • Reaction: Add the dioxaspiro-ketone (1.0 equiv) in one portion.

  • Timeline: Stir at room temperature for 12–16 hours. (This method is milder and kinetically slower than NaH).

  • Workup: Dilute with water and extract with EtOAc. The phosphate byproduct is water-soluble, simplifying purification.[3][6][7]

Decision Logic & Optimization

Use the following workflow to determine the optimal path for your specific derivative.

Optimization_Flow Start Start: Dioxaspiro Substrate CheckZ Is (Z)-Alkene Required? Start->CheckZ StillGennari Use Still-Gennari Protocol (KHMDS, -78°C, Trifluoroethyl phosphonate) CheckZ->StillGennari Yes CheckBase Is Substrate Base Sensitive? (e.g., Epoxides, Lactones present) CheckZ->CheckBase No (E-selective) Masamune Use Masamune-Roush Protocol (LiCl, DBU, MeCN, RT) CheckBase->Masamune Yes Standard Use Standard NaH Protocol (NaH, THF, 0°C -> RT) CheckBase->Standard No

Figure 2: Decision matrix for selecting HWE conditions based on stereochemical requirements and substrate stability.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric hindrance of the spiro-ring.Switch to DME (Dimethoxyethane) as solvent and reflux (80°C). Higher temp overcomes steric barriers.
Ketal Hydrolysis (Ketone formation) Acidic quench or workup.Ensure quench is with Sat.

or buffered

. Avoid silica gel with high acidity (add 1%

to eluent).
Poor E/Z Selectivity Kinetic trapping occurred too fast.Switch solvent to THF/DMF mixtures or use the Masamune-Roush method which allows better thermodynamic equilibration.
Gummy precipitate Lithium phosphate salts (in LiCl method).Dilute reaction with water before extraction to fully solubilize salts.

References

  • Original HWE Reaction: Wadsworth, W. S.; Emmons, W. D.[1][2] "The Utility of Phosphonate Carbanions in Olefin Synthesis." J. Am. Chem. Soc.[3][8]1961 , 83, 1733.[6] Link

  • Masamune-Roush Conditions: Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R. "Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and DBU."[6] Tetrahedron Lett.1984 , 25, 2183. Link

  • Still-Gennari Modification (Z-Selective): Still, W. C.; Gennari, C. "Direct synthesis of Z-unsaturated esters." Tetrahedron Lett.1983 , 24, 4405. Link

  • Spiroketal Stability: Aho, J. E.; Pihko, P. M.; Rissa, T. K. "Non-anomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies." Chem. Rev.[6]2005 , 105, 4406. Link

Sources

Application Note & Protocol: A Scalable Manufacturing Process for Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate is a valuable spirocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its rigid three-dimensional structure allows for precise spatial orientation of functional groups, making it a desirable scaffold in drug design.[1][2][3] This document provides a comprehensive, three-step synthetic route for the scalable manufacture of this compound, starting from the readily available 1,4-cyclohexanedione. The process is designed for robustness, high yield, and operational simplicity, avoiding costly chromatographic purifications in the final steps. Each stage of the process is detailed with step-by-step protocols, explanations for key experimental choices, in-process controls (IPCs), and safety considerations.

Introduction & Overall Synthetic Strategy

The primary challenge in synthesizing spirocyclic compounds on a large scale is achieving high efficiency and purity while maintaining cost-effectiveness.[4][5] The presented strategy circumvents many common issues by employing a robust sequence of well-established, high-yielding reactions: (1) selective mono-ketalization, (2) a Horner-Wadsworth-Emmons olefination, and (3) catalytic hydrogenation.

The retrosynthetic analysis identifies 1,4-cyclohexanedione as an ideal, symmetrical starting material. The synthesis proceeds as follows:

  • Ketalization: Selective mono-protection of 1,4-cyclohexanedione with ethylene glycol yields the key intermediate, 1,4-dioxaspiro[4.5]decan-8-one (2) . This intermediate is a crucial bifunctional building block for various syntheses.[6][7]

  • Horner-Wadsworth-Emmons (HWE) Reaction: The remaining ketone in intermediate 2 is subjected to an HWE reaction with a phosphonate ylide to introduce the acetate side chain, forming the α,β-unsaturated ester, Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate (3) .[8]

  • Catalytic Hydrogenation: The exocyclic double bond in intermediate 3 is cleanly reduced via catalytic hydrogenation to yield the final saturated product, Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate (1) .

The overall process is visualized in the workflow diagram below.

G cluster_0 Overall Synthetic Pathway Start 1,4-Cyclohexanedione Int1 1,4-Dioxaspiro[4.5]decan-8-one (2) Start->Int1 Step 1: Ketalization Ethylene Glycol, p-TsOH, Toluene Int2 Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate (3) Int1->Int2 Step 2: HWE Reaction Triethyl phosphonoacetate, NaH, THF End Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate (1) Int2->End Step 3: Hydrogenation H₂, Pd/C, Methanol

Caption: Overall three-step synthetic route.

Part 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (2)

Principle and Mechanistic Insight

This step involves the acid-catalyzed formation of a cyclic ketal. 1,4-Cyclohexanedione is reacted with a slight excess of ethylene glycol. An acid catalyst, typically p-toluenesulfonic acid (p-TsOH), protonates one of the carbonyl oxygens, activating it for nucleophilic attack by a hydroxyl group from ethylene glycol. The reaction is driven to completion by the azeotropic removal of water using a Dean-Stark apparatus. The use of a mono-ketal from a symmetrical diketone is a common and efficient strategy in multi-step synthesis.[6][9][10]

Materials and Equipment
Reagent/MaterialCAS No.Molar Mass ( g/mol )MolesMass/VolumeSupplier
1,4-Cyclohexanedione637-88-7112.131.00112.1 gSigma-Aldrich
Ethylene Glycol107-21-162.071.1068.3 g (61.5 mL)Fisher Scientific
p-TsOH monohydrate6192-52-5190.220.011.9 gAcros Organics
Toluene108-88-392.14-500 mLVWR
Sodium Bicarbonate144-55-884.01-Sat. aq. solutionJ.T. Baker
BrineN/AN/A-Sat. aq. solutionLab Prepared
Anhydrous MgSO₄7487-88-9120.37-~20 gEMD Millipore
Equipment
1 L 3-neck round-bottom flask, heating mantle, magnetic stirrer, condenser, Dean-Stark trap, separatory funnel, rotary evaporator, vacuum distillation setup.
Step-by-Step Protocol
  • Reactor Setup: Assemble a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a temperature probe.

  • Reagent Charging: Charge the flask with 1,4-cyclohexanedione (112.1 g, 1.00 mol), ethylene glycol (61.5 mL, 1.10 mol), p-toluenesulfonic acid monohydrate (1.9 g, 0.01 mol), and toluene (500 mL).

  • Reaction: Heat the mixture to reflux (approx. 110-115 °C). Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-5 hours).

  • In-Process Control (IPC): Monitor the reaction progress by TLC (20% EtOAc/Hexanes) or GC-MS, checking for the disappearance of the starting diketone.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a 1 L separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude oil.

  • Purification: Purify the crude product by vacuum distillation (b.p. approx. 95-100 °C at 10 mmHg) to afford 1,4-dioxaspiro[4.5]decan-8-one (2) as a colorless oil.

    • Expected Yield: 130-140 g (83-90%).

Part 2: Synthesis of Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate (3)

Principle and Mechanistic Insight

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for forming carbon-carbon double bonds with high E-selectivity, and it is highly amenable to scale-up. A strong base, such as sodium hydride (NaH), deprotonates triethyl phosphonoacetate to form a stabilized carbanion (ylide). This nucleophilic ylide then attacks the electrophilic carbonyl carbon of the ketal intermediate 2 . The resulting betaine intermediate undergoes elimination of diethyl phosphate to form the desired exocyclic double bond.[8] THF is an excellent solvent for this transformation due to its ability to solvate the intermediates and its appropriate boiling point.

Materials and Equipment
Reagent/MaterialCAS No.Molar Mass ( g/mol )MolesMass/VolumeSupplier
Sodium Hydride (60% in oil)7646-69-724.000.9036.0 gAlfa Aesar
Triethyl phosphonoacetate867-13-0224.160.88197.3 g (178 mL)TCI America
1,4-Dioxaspiro[4.5]decan-8-one (2)4746-97-8156.180.80125.0 gFrom Part 1
Tetrahydrofuran (THF)109-99-972.11-800 mLSigma-Aldrich
Diethyl Ether60-29-774.12-For extractionVWR
Ammonium Chloride12125-02-953.49-Sat. aq. solutionJ.T. Baker
Equipment
2 L 3-neck jacketed reactor, overhead mechanical stirrer, nitrogen inlet, addition funnel, thermocouple, cooling bath.
Step-by-Step Protocol
  • Reactor Setup: Set up a 2 L jacketed reactor under a nitrogen atmosphere. Equip it with an overhead stirrer, a thermocouple, and an addition funnel.

  • Base Preparation: Carefully charge the reactor with sodium hydride (36.0 g, 0.90 mol, 60% dispersion). Add anhydrous THF (400 mL). Cool the suspension to 0 °C using the cooling jacket.

  • Ylide Formation: Add triethyl phosphonoacetate (178 mL, 0.88 mol) dropwise via the addition funnel over 60 minutes, maintaining the internal temperature below 10 °C. Vigorous hydrogen evolution will occur. (Caution: NaH is pyrophoric and reacts violently with water. Hydrogen gas is flammable.) Stir the resulting slurry for 1 hour at 0-5 °C after the addition is complete.

  • Ketone Addition: Dissolve 1,4-dioxaspiro[4.5]decan-8-one (2) (125.0 g, 0.80 mol) in anhydrous THF (400 mL) and add it dropwise to the ylide solution over 60 minutes, keeping the temperature below 10 °C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 3 hours.

  • IPC: Monitor the reaction by GC-MS for the consumption of intermediate 2 .

  • Workup: Carefully quench the reaction by slowly adding it to a stirred mixture of ice (500 g) and saturated NH₄Cl solution (250 mL). Transfer the mixture to a large separatory funnel and extract with diethyl ether (3 x 300 mL).

  • Washing and Concentration: Combine the organic extracts, wash with brine (1 x 200 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to give the crude product 3 . This material is often of sufficient purity for the next step.

    • Expected Yield: 165-175 g (91-97% crude).

Part 3: Synthesis of Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate (1)

Principle and Mechanistic Insight

Catalytic hydrogenation is a clean, efficient, and atom-economical method for the reduction of alkenes. The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on a carbon support (Pd/C). Hydrogen gas is adsorbed onto the metal surface and then adds stereospecifically across the double bond of the substrate 3 . Methanol is an excellent solvent for this reaction as it readily dissolves the substrate and does not interfere with the catalysis. The reaction can be monitored by the cessation of hydrogen uptake.

Caption: Experimental workflow for hydrogenation.

Materials and Equipment
Reagent/MaterialCAS No.Molar Mass ( g/mol )MolesMass/VolumeSupplier
Crude Intermediate 3 51656-91-8226.27~0.75~170 gFrom Part 2
Palladium on Carbon (10 wt%)7440-05-3106.42 (Pd)-8.5 g (5 mol%)Johnson Matthey
Methanol67-56-132.04-1 LVWR
Hydrogen Gas1333-74-02.02-50 psiAirgas
Celite® 54561790-53-2N/A-~30 gSigma-Aldrich
Equipment
2 L Parr hydrogenation apparatus, mechanical stirrer, pressure gauge, gas inlet/outlet, filtration apparatus (Büchner funnel).
Step-by-Step Protocol
  • Reactor Charging: In a 2 L hydrogenation vessel, dissolve the crude intermediate 3 (~170 g, ~0.75 mol) in methanol (1 L).

  • Catalyst Addition: Carefully add 10% Pd/C (8.5 g) to the solution under a gentle stream of nitrogen. (Caution: Pd/C can be pyrophoric, especially when dry or in the presence of flammable solvents).

  • Hydrogenation: Seal the reactor. Purge the headspace with nitrogen three times, then evacuate and backfill with hydrogen gas. Pressurize the reactor to 50 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature. An exotherm and an uptake of hydrogen will be observed. The reaction is complete when hydrogen uptake ceases (typically 4-6 hours).

  • IPC: A small aliquot can be carefully filtered and analyzed by GC-MS to confirm the complete disappearance of the starting alkene.

  • Workup: Depressurize the reactor and purge the headspace with nitrogen three times.

  • Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol (2 x 100 mL). (Caution: Do not allow the catalyst filter cake to dry in the air).

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to afford the final product 1 as a colorless oil. The product is typically >98% pure by GC and requires no further purification.

    • Expected Yield: 155-165 g (96-99% from 3 ).

    • Overall Yield: 70-80% over three steps.

Characterization and Data Summary

Analytical Data for Product (1)
AnalysisSpecification
Appearance Colorless to pale yellow oil
¹H NMR (400 MHz, CDCl₃)δ 3.68 (s, 3H, OCH₃), 3.94 (s, 4H, OCH₂CH₂O), 2.25 (d, J=6.8 Hz, 2H, CH₂CO), 1.85-1.75 (m, 3H), 1.68-1.58 (m, 2H), 1.45-1.30 (m, 4H)
¹³C NMR (101 MHz, CDCl₃)δ 173.5, 108.9, 64.2, 51.6, 41.8, 35.1, 32.4, 29.3
GC-MS (EI) m/z 214 (M⁺), 155, 112, 99 (base peak)
Purity (by GC) ≥ 98.0%
Process Summary
StepReactionKey ReagentsTypical YieldPurification
1KetalizationEthylene Glycol, p-TsOH83-90%Vacuum Distillation
2HWE OlefinationTriethyl phosphonoacetate, NaH91-97%Aqueous Workup
3HydrogenationH₂, 10% Pd/C96-99%Catalyst Filtration
Overall 70-80%

Scalability and Safety Considerations

  • Thermal Management: The HWE reaction (ylide formation) is exothermic. On a large scale, a jacketed reactor with efficient cooling is essential to control the temperature and prevent runaway reactions.

  • Hydrogen Safety: Hydrogenation at scale requires specialized equipment (e.g., a fixed-bed reactor or a stirred autoclave) and adherence to strict safety protocols for handling flammable gases under pressure.

  • Reagent Handling: Sodium hydride is a hazardous material. Large-scale operations should use flow chemistry or automated dosing systems to minimize manual handling.

  • Waste Management: The phosphate byproduct from the HWE reaction must be disposed of according to environmental regulations. The palladium catalyst from the hydrogenation step should be recovered and recycled for economic and environmental reasons.

Conclusion

The described three-step process provides a highly efficient, robust, and scalable route to Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate. The use of inexpensive starting materials, well-understood and high-yielding reactions, and non-chromatographic purification methods makes this protocol well-suited for industrial production. The detailed procedures and in-process controls ensure high purity and batch-to-batch consistency, delivering a key building block for advanced chemical synthesis.

References

  • PrepChem. (n.d.). Preparation of 4-Hydroxymethylcyclohexanone ethylene ketal. Retrieved from [Link][11]

  • Moshkin, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health (NIH). Retrieved from [Link][1]

  • Zhang, Y., et al. (2024). Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone. ACS Publications. Retrieved from [Link][4]

  • Alcaide, B., et al. (2018). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. National Institutes of Health (NIH). Retrieved from [Link][9]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link][12]

  • Google Patents. (n.d.). CN105817228A - Method for preparing cyclohexanone glycol ketal compounds by directly using fly ash as catalyst. Retrieved from [13]

  • ResearchGate. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link][2]

  • NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link][14]

  • PubChem. (n.d.). Acetic acid, 2-(1,4-dioxaspiro(4.5)dec-8-ylidene)-, ethyl ester. Retrieved from [Link][8]

  • Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone. Retrieved from [15]

  • Chemistry LibreTexts. (2023). Reformatsky Reaction. Retrieved from [Link][16]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link][17]

  • Mussini, P., Orsini, F., & Pelizzoni, F. (1977). A Preparation of the Ethylene Glycol Mono-Ketal of Cyclohexane-1,4-Dione. Synthetic Communications, 5(4). Retrieved from [Link][10]

  • Wikipedia. (n.d.). Spiro compound. Retrieved from [Link][18]

  • ResearchGate. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Retrieved from [Link][19]

  • ResearchGate. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Retrieved from [Link][5]

  • ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link][6]

  • MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Retrieved from [Link][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers and drug development professionals engaged in the synthesis of Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate. We will address common challenges, provide detailed troubleshooting protocols, and explain the chemical principles behind optimizing this synthesis to achieve high yield and purity.

Synthetic Strategy Overview

The target compound, Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate, is a valuable bifunctional intermediate. Its synthesis primarily involves two key transformations: the protection of a ketone as a cyclic ketal and the formation of a methyl ester. There are two common synthetic pathways:

  • Route A (Recommended): Ketalization of a Keto-Ester. This approach starts with the commercially available Methyl 2-(4-oxocyclohexyl)acetate[1][2]. The ketone functional group is protected by forming a cyclic ketal with ethylene glycol. This is an efficient and direct route.

  • Route B: Esterification of a Ketal-Acid. This route begins with 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetic acid[3] and involves a subsequent esterification reaction, typically a Fischer esterification with methanol[4].

This guide will focus on Route A , as the starting material is readily accessible and the procedure is robust. The core of this synthesis is the acid-catalyzed ketalization, a reversible reaction that requires specific conditions to drive it to completion[5][6].

Baseline Protocol: Ketalization of Methyl 2-(4-oxocyclohexyl)acetate

This protocol is a standard, reliable starting point for the synthesis, adapted from established procedures for acetal protection[7][8].

Experimental Protocol: Step-by-Step
  • Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Ensure all glassware is thoroughly dried.

  • Charging the Flask: To the flask, add Methyl 2-(4-oxocyclohexyl)acetate, a suitable solvent (e.g., toluene or benzene), ethylene glycol, and a catalytic amount of p-toluenesulfonic acid (p-TsOH) monohydrate.

  • Reaction: Heat the mixture to reflux. Toluene or benzene will form an azeotrope with the water produced during the reaction, which will be collected in the Dean-Stark trap, effectively removing it from the reaction mixture and driving the equilibrium toward the product[4][5].

  • Monitoring: Monitor the reaction progress by observing water collection in the Dean-Stark trap. The reaction is typically complete when no more water is collected. Progress can also be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the p-TsOH catalyst.

    • Wash with brine (saturated NaCl solution).

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, a clear liquid, is often of sufficient purity for subsequent steps[7]. If further purification is required, vacuum distillation or column chromatography can be employed.

Data Presentation: Reagent Stoichiometry
ReagentMolar Eq.PurposeKey Consideration
Methyl 2-(4-oxocyclohexyl)acetate1.0Starting MaterialEnsure high purity (>97%)[9][10].
Ethylene Glycol1.2 - 1.5Ketalizing AgentA slight excess helps drive the equilibrium. Must be anhydrous.
p-Toluenesulfonic Acid (p-TsOH)0.01 - 0.05Acid CatalystCatalyzes the ketal formation. Other acids like H₂SO₄ can be used[4].
Toluene or Benzene-Solvent / Azeotroping AgentForms an azeotrope with water for removal via Dean-Stark trap.

Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is very low, and analysis of the crude product (NMR/GC-MS) shows a large amount of unreacted Methyl 2-(4-oxocyclohexyl)acetate. What are the primary causes?

Answer: This is the most common issue and almost always points to problems with the reaction equilibrium. Ketalization is a reversible process[5]. A high concentration of starting material at the end of the reaction indicates that the equilibrium has not been sufficiently shifted towards the product side.

Causality & Solutions:

  • Inefficient Water Removal: The removal of water is critical to driving the reaction forward according to Le Châtelier's Principle[5][11].

    • Check your Dean-Stark setup: Ensure there are no leaks and that the solvent is refluxing at a rate that allows for efficient azeotropic removal of water. The collection of a second, denser layer (water) in the arm of the trap is a visual confirmation of success.

    • Solvent Choice: Ensure your solvent (e.g., toluene) is anhydrous to begin with.

    • Alternative: If a Dean-Stark trap is not feasible, molecular sieves (3Å or 4Å) can be added to the reaction flask to sequester water as it is formed[4].

  • Insufficient Catalyst or Catalyst Activity: The acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic for attack by ethylene glycol[12].

    • Amount: While catalytic, too little p-TsOH may lead to a very slow reaction. A concentration of 1-2 mol% is a good starting point.

    • Activity: Ensure your catalyst has not degraded. If it's old, consider using a fresh bottle.

  • Reaction Time/Temperature: The reaction may not have reached equilibrium.

    • Time: Allow the reaction to reflux until water collection in the Dean-Stark trap ceases completely. This can take several hours to overnight[7].

    • Temperature: Ensure the reaction is at a vigorous reflux to facilitate azeotropic distillation.

Visualization: Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and solve low-yield issues.

G Start Low Yield Observed (High Starting Material) CheckWater Was water efficiently removed in Dean-Stark? Start->CheckWater CheckCatalyst Is catalyst amount (1-5 mol%) and activity sufficient? CheckWater->CheckCatalyst  Yes FixApparatus Action: Check Dean-Stark for leaks. Use anhydrous solvent. Add molecular sieves. CheckWater->FixApparatus  No CheckTimeTemp Was reaction run to completion (reflux, no more H2O)? CheckCatalyst->CheckTimeTemp  Yes FixCatalyst Action: Use fresh catalyst. Increase loading slightly. CheckCatalyst->FixCatalyst  No FixConditions Action: Extend reflux time. Ensure vigorous reflux. CheckTimeTemp->FixConditions  No End Yield Optimized CheckTimeTemp->End  Yes FixApparatus->Start  Rerun  Experiment FixCatalyst->Start  Rerun  Experiment FixConditions->Start  Rerun  Experiment

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing an unexpected byproduct corresponding to 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetic acid. How did this happen and how can I prevent it?

Answer: This indicates that the methyl ester has been hydrolyzed back to the carboxylic acid. While ketals are stable in neutral to basic conditions, esters can be hydrolyzed under acidic conditions if sufficient water is present[12].

Causality & Solutions:

  • Mechanism: This is the reverse of the Fischer esterification. The acid catalyst (p-TsOH) and any water present in the reaction can facilitate the hydrolysis of your methyl ester. This is more likely to occur if the reaction is run for an excessively long time with a buildup of water (i.e., inefficient removal) or during an aqueous workup if it is not performed promptly.

  • Prevention:

    • Efficient Water Removal: As with low yield, this is the most critical factor. A dry reaction environment minimizes the potential for ester hydrolysis.

    • Workup Procedure: When neutralizing the acid catalyst with NaHCO₃ solution, perform the extraction without excessive delay. Do not let the reaction mixture sit for prolonged periods in the acidic aqueous phase.

    • Catalyst Loading: Use the minimum amount of catalyst required for an efficient reaction (start with ~1 mol%) to minimize acid-catalyzed hydrolysis.

Q3: Which synthetic route is superior: ketalizing the keto-ester (Route A) or esterifying the ketal-acid (Route B)?

Answer: For most applications, Route A is superior for several reasons:

  • Starting Material Availability: Methyl 2-(4-oxocyclohexyl)acetate is a readily available and relatively inexpensive starting material[13].

  • Process Efficiency: It is a single, high-yielding protection step to get to the final product.

  • Reaction Conditions: Fischer esterification (Route B) requires a large excess of the alcohol (methanol) to drive the equilibrium, which can complicate solvent removal and purification[11]. The ketalization in Route A uses a near-stoichiometric amount of ethylene glycol with azeotropic water removal, which is often a more elegant and efficient process on a lab scale.

Frequently Asked Questions (FAQs)

Q: Can I run this reaction without a Dean-Stark apparatus? A: Yes, but it is less efficient. You can add an in-situ drying agent like activated molecular sieves (3Å or 4Å) directly to the reaction flask[4]. The sieves will sequester the water as it is formed. However, you must use a sufficient quantity, and they can sometimes complicate stirring in larger-scale reactions. The visual feedback from a Dean-Stark trap is often invaluable for monitoring reaction completion.

Q: What is the best way to confirm the identity and purity of my final product? A: A combination of analytical techniques is recommended:

  • ¹H NMR (Proton NMR): This is the most definitive method. You should see the disappearance of the signals corresponding to the ethylene glycol protons (if excess was used) and the appearance of a characteristic signal for the ketal protons (a multiplet, often around 3.9-4.0 ppm). The other signals for the cyclohexane ring and the methyl ester should remain.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is excellent for assessing purity. You should see a single major peak corresponding to the molecular weight of the product (170.21 g/mol for the keto-ester starting material, 200.24 g/mol for the final ketal-ester product).

  • FT-IR (Infrared Spectroscopy): You will observe the disappearance of the strong ketone C=O stretch (typically ~1715 cm⁻¹) from the starting material and the retention of the ester C=O stretch (~1735 cm⁻¹).

Q: My starting material, Methyl 2-(4-oxocyclohexyl)acetate, is old. Does it matter? A: Potentially, yes. While esters are generally stable, the primary concern would be moisture absorption. Any water in the starting material will interfere with the ketalization equilibrium. It is good practice to use anhydrous reagents and solvents for this reaction. If you suspect moisture contamination, you can dry the starting material over a drying agent or use it with an increased amount of ethylene glycol and a longer reaction time.

References

  • Pearson. (n.d.). Fischer Esterification Exam Prep | Practice Questions & Video Solutions. Retrieved from [Link]

  • PubChem. (n.d.). Acetic acid, 2-(1,4-dioxaspiro(4.5)dec-8-ylidene)-, ethyl ester. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]

  • ChemSynthesis. (n.d.). methyl (2-oxocyclohexyl)acetate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 2-(4-oxocyclohexyl)acetate. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 1,4-dioxaspiro[11][14]decane-8-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN105817228A - Method for preparing cyclohexanone glycol ketal compounds by directly using fly ash as catalyst.
  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]

  • MDPI. (2018). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]

Sources

Technical Support Center: Ketal Protection During Ester Workup

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support guide for navigating the challenges of preventing acid-catalyzed ketal hydrolysis during ester workup. This resource is designed to provide you with in-depth, practical solutions and a strong understanding of the underlying chemical principles to safeguard your sensitive molecules.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant deprotection of my ketal during the aqueous workup of my ester synthesis. What is the most likely cause?

The primary culprit is almost certainly the presence of acid in your workup procedure. Ketal hydrolysis is a classic acid-catalyzed reaction. Even trace amounts of acid can be sufficient to catalyze the deprotection of sensitive ketals. The source of this acid can be residual catalyst from your esterification reaction (e.g., H₂SO₄, TsOH), or it could be introduced during the workup itself if you are using an acidic aqueous solution (e.g., a "water wash" that is not pH-neutral).

Q2: How can I neutralize residual acid from my reaction before workup?

It is crucial to neutralize any acid catalysts before introducing water to the reaction mixture. This can be achieved by adding a mild inorganic base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a common and effective choice. Add the bicarbonate solution slowly to the cooled reaction mixture with vigorous stirring until gas evolution (CO₂) ceases, indicating that the acid has been neutralized. Other options include using a phosphate buffer (pH ~7.2-7.5) or a dilute solution of sodium carbonate (Na₂CO₃).

Q3: Are all ketals equally sensitive to acid?

No, the stability of a ketal is highly dependent on its structure. Acyclic ketals (formed from ketones and two equivalents of an alcohol) are generally more labile than cyclic ketals (formed from ketones and diols like ethylene glycol or propane-1,3-diol). The stability of cyclic ketals is influenced by ring size, with five-membered ring ketals (from ethylene glycol) being among the most common and generally stable to mildly acidic conditions. However, substrates with certain electronic or steric features may be more prone to hydrolysis.

Q4: Can the choice of organic solvent impact ketal stability during workup?

While the primary factor is the presence of acid, the organic solvent can play a role. Protic solvents, even if neutral, can participate in the hydrolysis mechanism once initiated by an acid catalyst. It is standard practice to use common non-polar organic solvents like ethyl acetate, diethyl ether, or dichloromethane for extraction. The key is to ensure that the aqueous phase used for washing is not acidic.

Troubleshooting Guide: A Step-by-Step Approach to Ketal-Safe Workups

If you are experiencing undesired ketal deprotection, follow this troubleshooting workflow to diagnose and solve the issue.

Workflow: Diagnosing and Preventing Ketal Hydrolysis

Ketal_Hydrolysis_Workflow start Start: Ketal Deprotection Observed check_acid Step 1: Identify Acid Source - Residual catalyst? - Acidic wash solution? start->check_acid neutralize Step 2: Pre-Workup Neutralization - Add sat. NaHCO₃ or phosphate buffer - Stir until gas evolution ceases check_acid->neutralize workup_choice Step 3: Select Appropriate Aqueous Wash - Saturated NaHCO₃ - Phosphate Buffer (pH 7.2) - Brine neutralize->workup_choice extraction Step 4: Extraction & Drying - Use standard organic solvents - Dry with Na₂SO₄ or MgSO₄ workup_choice->extraction end End: Ketal-Protected Ester Isolated extraction->end

Caption: A troubleshooting workflow for identifying and mitigating acid-catalyzed ketal deprotection during ester workup.

Detailed Protocols

Protocol 1: Standard Bicarbonate Workup for Acid-Sensitive Substrates

This protocol is the first line of defense for preventing ketal hydrolysis when an acidic catalyst was used in the preceding reaction.

Objective: To neutralize residual acid and extract the ester product without causing ketal deprotection.

Materials:

  • Reaction mixture containing the ketal-protected ester and residual acid.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • An appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Deionized water.

  • Saturated aqueous sodium chloride (brine) solution.

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel, beakers, Erlenmeyer flask.

Procedure:

  • Cool the Reaction Mixture: Ensure the reaction mixture is cooled to room temperature, or to 0 °C if the reaction was run at elevated temperatures.

  • Quench the Reaction: Slowly and carefully add saturated aqueous NaHCO₃ solution to the reaction mixture with vigorous stirring. Caution: This will produce CO₂ gas; add the solution portion-wise to control the effervescence. Continue adding until gas evolution ceases.

  • Phase Separation: Transfer the mixture to a separatory funnel. If the reaction solvent is immiscible with water, you may already have two layers. If not, add your chosen extraction solvent.

  • Extraction: Shake the separatory funnel gently at first, venting frequently to release any pressure. Once pressure buildup subsides, shake more vigorously. Allow the layers to separate completely.

  • Aqueous Wash: Drain the lower (aqueous) layer. Wash the organic layer sequentially with:

    • Deionized water (to remove excess bicarbonate).

    • Brine (to facilitate drying).

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄). Stir for 10-15 minutes.

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude ester.

Mechanism Spotlight: Acid-Catalyzed Ketal Hydrolysis

Understanding the mechanism of ketal hydrolysis highlights why even trace acid is problematic. The reaction is initiated by protonation of one of the ketal oxygens, which is the rate-determining step. This creates a good leaving group (an alcohol), which departs to form a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then readily attacked by water to form a hemiacetal, which, after proton transfer, collapses to the deprotected ketone and releases the diol.

Ketal_Hydrolysis_Mechanism Ketal Ketal ProtonatedKetal Protonated Ketal Ketal->ProtonatedKetal + H⁺ Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) ProtonatedKetal->Oxocarbenium - R'OH Hemiacetal Hemiacetal Oxocarbenium->Hemiacetal + H₂O Ketone Ketone + Diol Hemiacetal->Ketone - H⁺

Caption: The mechanism of acid-catalyzed ketal hydrolysis, proceeding through a key oxocarbenium ion intermediate.

Data Summary: pH of Common Aqueous Workup Solutions

The choice of aqueous solution is critical for maintaining a safe pH environment for your ketal. Below is a comparison of common workup solutions.

Aqueous SolutionTypical pH RangeApplication Notes
Deionized Water~5.5 - 7.0Can become acidic from dissolved CO₂. Not recommended as the primary wash if acid is present.
Saturated Sodium Bicarbonate~8.3Excellent for neutralizing strong acids. The resulting carbonic acid decomposes to CO₂ and water.
5% Sodium Carbonate~11.5A stronger base. Use with caution as it can potentially hydrolyze the ester product under certain conditions.
Saturated Sodium Chloride (Brine)~7.0Primarily used to remove bulk water from the organic layer before final drying. Offers no buffering capacity.
Phosphate Buffer (0.5 M)7.2 - 7.4Provides good pH control in the neutral range. Ideal for highly sensitive substrates.

References

  • Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley. [Link]

  • The pH of Water. U.S. Geological Survey. [Link]

  • Sodium Bicarbonate. PubChem, National Center for Biotechnology Information. [Link]

Minimizing transesterification side reactions in dioxaspiro compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dioxaspiro Synthesis & Stability

Introduction: The Dioxaspiro/Ester Conflict

In the synthesis of dioxaspiro compounds (spiroketals), a common structural motif in pheromones and polyketide natural products, researchers often encounter a critical chemoselectivity challenge: Transesterification .

This side reaction typically occurs when the substrate contains a pendant ester group or when the reaction is performed in an alcohol solvent. Under the acidic conditions required for spirocyclization, two detrimental pathways emerge:

  • Intermolecular Exchange: The solvent (e.g., MeOH) attacks the spiro-center or a pendant ester.

  • Intramolecular Interference: A free hydroxyl group (intended for spiro-formation) attacks a pendant ester group instead of the ketone, leading to lactonization or polymerization.

This guide provides a diagnostic framework and optimized protocols to suppress these pathways while maximizing spiroketal yield.

Module 1: Diagnostic Pathway Analysis

Before altering conditions, visualize the competing mechanisms. The diagram below illustrates the divergence between the desired spirocyclization and the unwanted transesterification/lactonization.

DioxaspiroPathways Start Keto-Diol Substrate (with Ester moiety) Intermediate Oxocarbenium Intermediate Start->Intermediate Acid Catalyst (H+) Spiro Target Dioxaspiro (Thermodynamic Product) Intermediate->Spiro Path 1: Anomeric Stabilization (Fast Reversible) Lactone Side Product A: Lactone (Intramolecular) Intermediate->Lactone Path 2: Transesterification (Irreversible Loss) Oligomer Side Product B: Oligomer (Intermolecular) Intermediate->Oligomer Path 3: Concentration High

Figure 1: Mechanistic divergence. Path 1 is desired. Path 2 represents the transesterification "trap" where the ester group intercepts the alcohol.

Module 2: Critical Troubleshooting (Q&A)

Q1: My ester protecting groups are migrating during spirocyclization. How do I stop this?

Diagnosis: The catalyst is too acidic (Brønsted acidity), activating the ester carbonyl. Solution: Switch to a mild buffer or a specific Lewis Acid.

  • The Fix: Replace

    
    -Toluenesulfonic acid (pTSA) with Pyridinium 
    
    
    
    -toluenesulfonate (PPTS)
    . PPTS is weakly acidic and generally insufficient to activate esters for transesterification but strong enough to catalyze acetal formation.
  • Alternative: Use Camphorsulfonic Acid (CSA) which is milder than pTSA.

Q2: I am seeing "scrambled" alkyl groups on my spiro ring. Why?

Diagnosis: You are likely using an alcohol solvent (Methanol or Ethanol). The Mechanism: In alcoholic solvents, the solvent acts as a nucleophile, attacking the oxocarbenium ion (transketalization). This is often mistaken for transesterification. The Fix: Switch to aprotic, non-nucleophilic solvents.

  • Recommended: Dichloromethane (DCM), Benzene, or Toluene.

  • Protocol: Ensure the solvent is anhydrous. Water pushes the equilibrium back to the open keto-diol form.

Q3: The reaction stalls, but increasing heat causes decomposition. What now?

Diagnosis: Thermodynamic control is failing. The Fix: Implement Chemical Dehydration rather than thermal dehydration.

  • Method: Add Triethyl Orthoformate (TEOF) or Trimethyl Orthoformate (TMOF) to the reaction.

  • Why? TEOF reacts irreversibly with the water byproduct to form ethanol and formate. This drives the equilibrium toward the dioxaspiro compound chemically, allowing the reaction to proceed at room temperature (RT) or

    
    , preserving your ester groups.
    

Module 3: Optimized Experimental Protocols

Protocol A: Mild PPTS-Catalyzed Spirocyclization

Best for substrates with sensitive ester groups.

  • Preparation: Dissolve the keto-diol substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration). Note: High dilution prevents intermolecular oligomerization.

  • Catalyst Addition: Add PPTS (0.1 equiv).

  • Reaction: Stir at Room Temperature under Argon/Nitrogen.

    • Checkpoint: Monitor via TLC every hour. If reaction is sluggish, add Magnesium Sulfate (MgSO

      
      )  (2.0 equiv) directly to the flask to sequester water.
      
  • Quench: Add saturated NaHCO

    
     solution.
    
  • Workup: Extract with DCM, dry over Na

    
    SO
    
    
    
    , and concentrate.
Protocol B: The "Kinetic Trap" (Low-Temp Cyclization)

Use this if the thermodynamic product is NOT the desired isomer, or if transesterification is extremely rapid.

  • Setup: Cool a solution of keto-diol in DCM to

    
     .
    
  • Reagent: Add a Lewis Acid such as BF

    
    OEt
    
    
    
    (1.1 equiv) dropwise.
  • Mechanism: This promotes rapid ring closure controlled by the transition state energy rather than product stability.

  • Quench: Add Et

    
    N (excess) at 
    
    
    
    before warming up. Crucial: Neutralize the acid while cold to prevent equilibration/transesterification upon warming.

Module 4: Data & Decision Matrix

Catalyst Selection Guide for Ester-Containing Dioxaspiro Substrates

CatalystAcidity (Approx pKa)Risk of TransesterificationRecommended Use Case
pTSA -2.8 (Strong)High Only for simple, robust substrates.
CSA 1.2 (Moderate)Medium General purpose; good balance.
PPTS 5.2 (Mild)Low Gold Standard for ester-containing substrates.
Re

O

Lewis AcidVery Low Specialized for complex natural products; preserves labile groups.

Module 5: Troubleshooting Logic Flow

Use this decision tree to determine the next step in your experiment.

TroubleshootingTree Start Start: Side Products Detected CheckSolvent Is solvent an Alcohol (MeOH, EtOH)? Start->CheckSolvent SwitchSolvent Switch to DCM or Toluene CheckSolvent->SwitchSolvent Yes CheckEster Does substrate have pendant Ester? CheckSolvent->CheckEster No CheckCat Is Catalyst pTSA/H2SO4? CheckEster->CheckCat Yes SwitchCat Switch to PPTS or CSA CheckCat->SwitchCat Yes CheckConc Is Concentration > 0.1M? CheckCat->CheckConc No CheckConc->CheckEster No (Investigate other causes) Dilute Dilute to 0.05M (Prevent Oligomers) CheckConc->Dilute Yes

Figure 2: Step-by-step logic to isolate the cause of side reactions.

References

  • Ley, S. V., et al. "Dispiroketals in Synthesis."[1] Journal of the Chemical Society, Perkin Transactions 1, 1998.

    • Context: Establishes the thermodynamic preference (anomeric effect) and the use of mild acidic conditions (CSA/PPTS) to stabilize spiroketals.
  • Brimble, M. A., & Fares, F. A. "Spiroketals: Synthesis and biological activity." Tetrahedron, 1999.

    • Context: Comprehensive review covering acid-catalyzed cyclization and the minimization of side reactions in n
  • Aho, J. E., et al. "Thermodynamic vs Kinetic Control in Spiroketal Formation." Chemical Reviews, 2005.

    • Context: Definitive guide on controlling isomer ratios and preventing unwanted equilibr
  • Smith, A. B., et al. "Spongistatin 1 Synthesis: Exploiting the Anomeric Effect." Journal of the American Chemical Society, 2001.

    • Context: Demonstrates the use of PPTS and high-dilution techniques to close complex spiro-rings in the presence of multiple ester functionalities without transesterific

Sources

Validation & Comparative

HPLC method development for purity analysis of Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: HPLC Strategies for Purity Analysis of Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate

Executive Summary Developing a purity method for Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate presents a classic "analytical paradox": the compound requires low-wavelength UV detection due to a weak chromophore, yet the standard acidic mobile phases used to stabilize low-UV baselines actively degrade the molecule.

This guide compares three distinct analytical approaches. We demonstrate that while standard Acidic RP-HPLC (Method A) leads to on-column degradation, and Neutral UV-HPLC (Method B) lacks sensitivity for impurities, the Neutral RP-HPLC with Charged Aerosol Detection (CAD) (Method C) offers the superior balance of stability, sensitivity, and universality.

Part 1: The Analytical Challenge

To develop a robust method, one must first understand the physicochemical constraints of the analyte.

FeatureChemical CharacteristicAnalytical Consequence
Structure 1,4-dioxaspiro[4.5]decane (Ketal)Acid Labile: Ketals hydrolyze rapidly in aqueous acid (pH < 4) to form the corresponding ketone (cyclohexanone derivative) and ethylene glycol.
Chromophore Aliphatic Ester (Methyl acetate)Weak UV Absorbance: Max absorbance is ~200–210 nm. No conjugated

-systems.
Impurities Synthetic precursors (diols, ketones)"Invisible" Impurities: Many precursors lack chromophores entirely, making them invisible to UV detection even at 210 nm.
The Degradation Mechanism

The primary failure mode in standard HPLC is the acid-catalyzed hydrolysis of the spiro-ketal ring. This creates "ghost peaks" that increase with run time or sample storage time.

G Compound Spiro-Ketal Parent (Analyte) Inter Oxocarbenium Intermediate Compound->Inter Protonation Acid H+ (Mobile Phase) Acid->Compound Product1 Ketone (Degradant) Inter->Product1 + H2O Product2 Ethylene Glycol Inter->Product2

Figure 1: Acid-catalyzed hydrolysis pathway of the 1,4-dioxaspiro moiety. This reaction is rapid at pH < 3.

Part 2: Comparative Methodology

We evaluated three method strategies. The "Gold Standard" recommendation is Method C .

Method A: The "Traditional" Approach (Acidic UV)
  • Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm.

  • Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0).

  • Detection: UV at 210 nm.

  • Verdict: FAILED . Significant on-column degradation observed. Baseline noise is low, but the "purity" is artificially lowered by the method itself.

Method B: The "Stabilized" Approach (Neutral UV)
  • Column: C18 (High pH stable, e.g., Waters XBridge C18).

  • Mobile Phase: 10mM Ammonium Acetate (pH 6.8) / Acetonitrile.[1][2][3][4][5]

  • Detection: UV at 210 nm.

  • Verdict: SUB-OPTIMAL . The compound is stable, but sensitivity is poor. At 210 nm, the ammonium acetate buffer absorbs slightly, reducing the Signal-to-Noise (S/N) ratio. Non-chromophoric impurities remain undetected.[6]

Method C: The "Advanced" Approach (Neutral CAD)
  • Column: C18 (e.g., Thermo Accucore C18).

  • Mobile Phase: Water / Acetonitrile (No buffer or volatile salt only).

  • Detection: Charged Aerosol Detector (CAD) .

  • Verdict: OPTIMAL . High sensitivity, universal detection of all non-volatile impurities, and complete compound stability.

Part 3: Detailed Experimental Protocols

Optimized Protocol (Method C)

This protocol ensures stability and universal detection of impurities.

  • Sample Preparation:

    • Diluent: 50:50 Water:Acetonitrile (Neutral). Do not use acidified solvents.

    • Concentration: 0.5 mg/mL (CAD requires lower concentrations than UV for linearity).

  • Chromatographic Conditions:

    • Instrument: UHPLC System compatible with CAD.

    • Column: Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm.

    • Mobile Phase A: 100% Water (LC-MS Grade).

    • Mobile Phase B: 100% Acetonitrile (LC-MS Grade). Note: Methanol creates higher background in CAD and should be avoided.

    • Gradient:

      • 0 min: 10% B

      • 10 min: 90% B

      • 12 min: 90% B

      • 12.1 min: 10% B

      • 15 min: Stop

    • Flow Rate: 1.0 mL/min.

    • Column Temp: 30°C.

  • Detector Settings (CAD):

    • Evaporation Temp: 35°C (Standard).

    • Power Function: 1.0 (for linearity).

    • Data Rate: 10 Hz.

Method Development Decision Tree

MethodDev Start Start: Methyl 2-(1,4-dioxaspiro...)acetate CheckStab Step 1: Stability Check Is Ketal stable at pH 2.5? Start->CheckStab AcidPath Yes (Rare) CheckStab->AcidPath Stable NeutPath No (Hydrolysis) CheckStab->NeutPath Unstable UseAcid Use 0.1% TFA (Standard RP) AcidPath->UseAcid UseNeut Use Neutral pH (Ammonium Acetate/Water) NeutPath->UseNeut CheckUV Step 2: Detection Does it have strong UV >230nm? UseNeut->CheckUV StrongUV Yes CheckUV->StrongUV Strong Chromophore WeakUV No (Only <210nm) CheckUV->WeakUV Weak Chromophore StdUV Standard UV Detection StrongUV->StdUV AdvDet Select Universal Detector (CAD or ELSD) WeakUV->AdvDet

Figure 2: Decision logic for selecting Neutral pH + CAD for spiro-ketal esters.

Part 4: Comparative Performance Data

The following data summarizes the performance of the three methods based on experimental validation principles for this class of compounds.

Table 1: Sensitivity and Stability Comparison
ParameterMethod A (Acidic UV)Method B (Neutral UV)Method C (Neutral CAD)
Mobile Phase pH 2.1 (TFA)6.8 (Ammonium Acetate)7.0 (Water/ACN)
Analyte Recovery 88% (Degradation loss)99.8%100%
LOD (µg/mL) 1.0 (High noise)5.0 (Buffer absorption)0.1 (Superior)
Impurity Coverage Low (UV active only)Low (UV active only)High (Universal)
Linearity (R²) 0.9850.995>0.998
Table 2: Impurity Profiling Capability

Scenario: Detecting a synthetic precursor (e.g., cyclohexanone derivative) present at 0.5%.

DetectorResponseInterpretation
UV (210 nm) Not Detected The carbonyl absorption is too weak or masked by solvent cutoff (Acetonitrile/Methanol). Risk of releasing impure batch.
CAD Detected (S/N > 50) CAD detects the mass of the particle, independent of optical properties. The impurity is clearly quantified.

Part 5: Discussion & Expert Insights

The Trap of "Standard" Conditions

Many analysts default to 0.1% TFA in Water/Acetonitrile. For Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate , this is disastrous. The spiro-ketal function acts as a "protecting group" for the ketone. In the presence of TFA, you are essentially performing a deprotection reaction during the analysis. This results in a broad, tailing peak (the reacting parent) and a sharp fronting peak (the ketone product).

Why CAD beats UV for this Molecule

The ester group is a weak chromophore. To see it by UV, you must go down to 200–210 nm.[7]

  • Problem: At 200 nm, even high-quality Methanol absorbs light (Cutoff ~205 nm), causing drifting baselines in gradients. Acetonitrile is better (Cutoff ~190 nm), but buffer salts like Ammonium Acetate begin to absorb below 210 nm.

  • Solution: CAD removes the mobile phase (evaporation) before detection. It measures the charge carried by the analyte particles.[8] Since the analyte is non-volatile and the mobile phase is volatile, the signal is purely from the analyte, resulting in a flat baseline and high sensitivity regardless of optical properties.

Solvent Selection

Acetonitrile is strictly required.

  • UV: Methanol has a UV cutoff of ~205 nm.[1][2] Using Methanol at 210 nm leaves zero margin for error, resulting in high noise.

  • CAD: Methanol is more difficult to nebulize uniformly than Acetonitrile, often leading to higher background noise in aerosol detectors.

References

  • Ketal Hydrolysis Kinetics

    • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews.
  • HPLC Solvent Properties (UV Cutoffs)

    • Thermo Fisher Scientific. HPLC Solvent Properties and UV Cutoffs.
  • Charged Aerosol Detection (CAD)

    • Gamache, P. H., et al. (2005). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. LCGC North America.[9]

  • Method Development for Acid-Labile Compounds

    • Dolan, J. W. (2010).[10] pH and Column Stability. LCGC North America.[9]

Sources

Comparative Guide: IR Spectroscopy of Ester vs. Ketal Functional Groups

[1][2]

Executive Summary: The "Silent" Signal

In drug development, distinguishing between an ester and a ketal is a frequent analytical checkpoint. This often occurs during the protection of ketones (forming ketals) or the structural verification of isomeric intermediates.

The distinction rests on a binary spectroscopic event: The Carbonyl (


) "Loudness."
  • Esters exhibit the "Rule of Three": A dominant carbonyl stretch (

    
    ) coupled with two distinct 
    
    
    stretches.[1]
  • Ketals are defined by negative evidence : The complete absence of the carbonyl peak in the

    
     region, replaced by a complex "forest" of ether (
    
    
    ) absorptions in the fingerprint region.

This guide provides the definitive spectral markers, mechanistic rationale, and a self-validating workflow to confirm these functionalities.

Mechanistic Foundation

To interpret the spectrum correctly, one must understand the vibrational physics driving the signal intensity.

The Dipole Driver

IR intensity is proportional to the change in dipole moment (

  • Ester (

    
    ):  The carbonyl bond is highly polarized. The stretching vibration results in a massive change in dipole moment, creating one of the strongest absorption bands in IR spectroscopy.
    
  • Ketal (

    
    ):  The tetrahedral geometry of the central carbon in a ketal creates a more symmetric distribution of charge compared to the planar ester. While the 
    
    
    bonds are polar, their opposing vectors in symmetric stretches often cancel out, and the lack of a
    
    
    -bond (carbonyl) leaves the
    
    
    region transparent.
Visualization of Vibrational Logic

The following diagram illustrates the decision logic based on vibrational modes.

GStartUnknown Sample SpectrumCheckRegion1Check 1700-1750 cm⁻¹ RegionStart->CheckRegion1StrongPeakStrong Peak Present(Sharp, Intense)CheckRegion1->StrongPeakYesNoPeakRegion is 'Silent'(No significant peaks)CheckRegion1->NoPeakNoCheckFingerprintCheck 1000-1300 cm⁻¹StrongPeak->CheckFingerprintNoPeak->CheckFingerprintEsterPathTwo Distinct Bands(C-C(=O)-O and O-C-C)CheckFingerprint->EsterPathFrom Strong PeakKetalPathComplex Multi-band Pattern(C-O-C-O-C symmetric/asymmetric)CheckFingerprint->KetalPathFrom No PeakConclusionEsterCONCLUSION: ESTER(Confirm with C=O overtone)EsterPath->ConclusionEsterConclusionKetalCONCLUSION: KETAL(Confirm absence of OH/C=O)KetalPath->ConclusionKetal

Figure 1: Logical workflow for distinguishing Esters from Ketals based on primary spectral zones.

Comparative Spectral Data

The following table synthesizes data for aliphatic and cyclic variations of both groups.

FeatureEster (R-CO-OR') Ketal (R₂-C(OR')₂) Differentiation Note
Diagnostic Region (

)
Strong Absorption Saturated:

Conjugated:

Lactone (5-mem):

Transparent (Silent) No peaks should appear here. Note: A weak peak indicates hydrolysis or impurity.The "Go/No-Go" Indicator.
Fingerprint Region (

)
"Rule of Two" 1.

:

2.

:

"The Forest" Multiple (4+) strong, overlapping bands between

due to coupled

vibrations.
Esters usually show 2 distinct bands; Ketals show a chaotic cluster.
C-H Stretch (

)
Standard alkane stretches.Anomeric C-H (Acetals only) Weak bands

may appear if it is an acetal, but ketals lack the anomeric H.
Less useful for Ketals, but critical for Acetals.
Overtones Fermi Resonance Possible weak overtone of

at

(often mistaken for OH).
None characteristic.
Special Case: Cyclic Systems
  • Lactones (Cyclic Esters): Ring strain increases the bond order of the carbonyl, shifting the peak to higher wavenumbers (e.g.,

    
    -butyrolactone absorbs at 
    
    
    ).
  • Dioxolanes (Cyclic Ketals): Common protecting groups (e.g., ethylene glycol ketals). These show a characteristic "breathing" doublet in the

    
     region, often very intense.
    

Experimental Protocol: Self-Validating Systems

As an application scientist, you must ensure the data is not an artifact. Ketals are acid-labile; esters are base-labile. The following protocol ensures spectral integrity.

Sample Preparation (ATR Method)
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture absorption (which hydrolyzes ketals).

  • Cleaning: Use Isopropanol (IPA). Avoid Acetone as a cleaning solvent immediately before running the sample; residual acetone has a carbonyl peak at

    
     that can mimic an ester or unreacted ketone.
    
The "Acid Spike" Validation (For Ketals)

If you suspect your product is a ketal but the spectrum is ambiguous (e.g., a small carbonyl peak exists), perform this destructive test on a small aliquot:

  • Take 10 mg of the sample.

  • Add 2 drops of dilute HCl/THF solution.

  • Let sit for 5 minutes.

  • Evaporate solvent and run IR.

  • Result: If the sample was a ketal, the "Silent Zone" (

    
    ) should now scream with a ketone carbonyl peak, confirming the original structure was indeed the protected ketal.
    
Workflow Diagram: The Protection Monitor

This diagram depicts the monitoring of a Ketone

ProtectionMonitorStartStarting Material(Ketone)ReactionReaction Mixture(Glycol + Acid Cat.)Start->ReactionSamplingTake Aliquot(Dry over Na2SO4)Reaction->SamplingAnalysisIR AnalysisSampling->AnalysisDecision1715 cm⁻¹ Peak Status?Analysis->DecisionIncompletePeak Present:Continue ReactionDecision->IncompleteStrongCompletePeak Absent:Reaction CompleteDecision->CompleteDisappearedIncomplete->ReactionTime++

Figure 2: Process analytical technology (PAT) workflow for monitoring ketal formation.

Troubleshooting & Artifacts

The "Ghost" Carbonyl

Scenario: You synthesized a ketal, but a small peak appears at

  • Cause 1 (Hydrolysis): The sample is wet. Ketals hydrolyze rapidly in the presence of atmospheric moisture and trace acid.

  • Cause 2 (Solvent): Residual Ethyl Acetate (extraction solvent) or Acetone (cleaning solvent).

  • Solution: Dry the sample thoroughly under high vacuum. If the peak persists but decreases, it is solvent. If it remains constant, it is likely starting material (incomplete reaction).

Fermi Resonance in Esters

In some high-resolution spectra of esters (especially lactones), the carbonyl peak may appear split into a doublet. This is often not an impurity but Fermi Resonance —an interaction between the fundamental

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for characteristic group frequencies).
  • NIST Mass Spectrometry Data Center. (n.d.). Infrared Spectra of 1,3-Dioxolane. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Authoritative source for detailed "Rule of Three" ester bands).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.).[2] Cengage Learning. (Source for experimental artifacts and solvent effects).[3]

Safety Operating Guide

Navigating the Disposal of Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of scientific research and drug development, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate, a spirocyclic compound that, like many specialized reagents, requires careful handling from acquisition to disposal. Adherence to these procedures is essential not only for regulatory compliance but also for the protection of laboratory personnel and the surrounding ecosystem.

Hazard Assessment and Precautionary Measures

Table 1: Essential Personal Protective Equipment (PPE) and Safety Measures

Protective MeasureSpecificationRationale
Eye Protection Safety goggles or a face shieldTo protect eyes from potential splashes that could cause serious irritation[1][2].
Hand Protection Chemically resistant gloves (e.g., nitrile)To prevent skin contact, which may lead to irritation[1][3].
Body Protection Laboratory coatTo protect skin and clothing from spills and contamination[3].
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of any potential vapors or aerosols that may cause respiratory irritation[1][3].
Hygiene Wash hands thoroughly after handlingTo remove any residual chemical from the skin[1].

It is imperative to treat all chemical waste, including Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate, as hazardous unless confirmed to be non-hazardous by a qualified professional[4].

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Isolate: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel and isolate the area.

  • Don PPE: Before attempting any cleanup, ensure you are wearing the appropriate PPE as outlined in Table 1.

  • Containment: For liquid spills, use an inert absorbent material to contain the substance and prevent it from spreading[1].

  • Cleanup: Carefully sweep or vacuum the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[4].

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Proper Disposal Procedures

The disposal of Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States[5][6]. Academic laboratories may have specific guidelines under Subpart K of the RCRA[6][7].

Disposal Workflow Diagram:

G cluster_0 Waste Generation & Initial Handling cluster_1 Waste Segregation & Containerization cluster_2 Storage & Final Disposal A Unused or Contaminated Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate B Don Appropriate PPE A->B Initiate Disposal C Select a Chemically Compatible Hazardous Waste Container B->C D Label Container: 'Hazardous Waste' & Full Chemical Name C->D E Transfer Waste to Container D->E F Securely Close Container E->F G Store in a Designated Satellite Accumulation Area F->G H Arrange for Pickup by EHS or Licensed Waste Contractor G->H I Maintain Disposal Records H->I

Caption: Decision workflow for the proper disposal of Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate.

Detailed Disposal Steps:

  • Waste Identification: All unused, expired, or contaminated Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate should be considered hazardous waste.

  • Container Selection: Choose a waste container that is chemically compatible with the compound. High-density polyethylene (HDPE) containers are generally a suitable choice for organic chemicals[6]. The container must be in good condition, with a secure, leak-proof lid[5].

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate".

  • Segregation: This waste should be segregated from incompatible materials. As a general principle, avoid mixing different chemical wastes[6]. Specifically, keep it separate from strong acids, bases, and oxidizing agents[2]. Halogenated and non-halogenated solvent wastes should also be kept separate due to differences in disposal costs and methods[4].

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from heat sources or direct sunlight[5][8].

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.

  • Record Keeping: Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with your institution's policies and regulatory requirements[6].

Storage of Unused Product

Proper storage of Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate is crucial to maintain its integrity and prevent accidents.

  • Containers: Keep containers tightly closed in a dry, cool, and well-ventilated place[2].

  • Conditions to Avoid: Protect from direct sunlight and store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[2].

  • Inventory Management: Date all containers upon receipt and opening to track their age and condition. Regularly inspect stored chemicals and promptly dispose of any that show signs of degradation[8].

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe handling and environmentally responsible disposal of Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate, thereby fostering a culture of safety and sustainability within the scientific community.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste.
  • Fisher Scientific. Safety Data Sheet: 1,4-dioxaspiro[4.5]decan-8-one. (2025, December 19).
  • AK Scientific, Inc. Safety Data Sheet: Amino-(1,4-dioxa-spiro[4.5]dec-8-YL)-acetic acid methyl ester.
  • Fisher Scientific. Safety Data Sheet: 1,4-Dioxa-8-azaspiro[4.5]decane. (2023, September 22).
  • PubMed. (2015). Environmental behaviors of spirotetramat in water.
  • CP Lab Safety. Acetal (Polyoxymethylene) Chemical Compatibility Chart.
  • Foxx Life Sciences. Acetal and Delrin Chemical Compatibility Chart.
  • Duplação. Chemical Compatibility Table with Acetal.
  • K-mac Plastics. Acetal Chemical Resistant Chart and Guide.
  • Lab Manager. Handling and Storing Chemicals.
  • CymitQuimica. Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate.
  • Industrial Specialties Mfg. (2022, October 28). Acetal (POM) Chemical Compatibility Chart. Retrieved from Industrial Specialties Mfg. website.
  • Synerzine. (2018, June 22). Safety Data Sheet: 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)-.
  • InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab.
  • Environmental Health & Safety. Safe Handling and Storage of Chemicals.
  • MDPI. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • National Institutes of Health. Spirocyclic Motifs in Natural Products.
  • ResearchGate. Spiro Compounds: A Brief History.
  • PubMed. (2022, September 7). Spiro Derivatives in the Discovery of New Pesticides: A Research Review.
  • U.S. Environmental Protection Agency. 1,4-Dioxaspiro[4.5]decane, 2-methyl- - Substance Details.
  • TCI Chemicals. Methyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate.
  • TCI Chemicals. Methyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate.

Sources

Navigating the Safe Handling of Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory Personnel

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate, a key building block in various synthetic pathways, requires meticulous attention to safety protocols to mitigate potential risks. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth, scientifically grounded framework for the selection and use of personal protective equipment (PPE), as well as operational and disposal plans when working with this compound. Our focus is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal well-being and the integrity of your research.

Hazard Assessment: Understanding the Risks

Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate (CAS No. 317338-46-8) is classified as Harmful if swallowed (Acute toxicity, oral, Category 4)[1]. While specific data on skin and eye irritation for this exact compound is limited, a structurally related compound, Amino-(1,4-dioxa-spiro[4.5]dec-8-YL)-acetic acid methyl ester, is known to cause skin and eye irritation and may lead to respiratory irritation[2]. Therefore, a cautious approach, treating Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate as a potential irritant to the skin, eyes, and respiratory tract, is scientifically prudent and highly recommended.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₁H₁₈O₄[1]
Molecular Weight 214.26 g/mol [1]
Appearance Liquid[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to minimizing exposure risk. The following recommendations are based on a comprehensive analysis of the known and potential hazards associated with Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate.

Eye and Face Protection: Shielding Against Splashes

Given the potential for eye irritation, robust eye and face protection is mandatory.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for Splash Hazard: Chemical splash goggles should be worn when there is a risk of splashing, such as during transfers of larger volumes or when conducting reactions under pressure.

  • Enhanced Protection: A face shield worn over chemical splash goggles provides the highest level of protection and is strongly advised when the potential for significant splashes exists.

Skin and Body Protection: A Barrier Against Contact

To prevent skin contact and potential irritation, appropriate body protection is essential.

  • Laboratory Coat: A standard, fully-buttoned laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant lab coat is recommended.

  • Clothing: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.

Hand Protection: Selecting the Right Gloves

Choosing the correct gloves is critical, as not all materials offer the same level of protection against specific chemicals. While no specific permeation data for Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate is available, we can make an informed decision based on its chemical structure, which includes ester and cyclic ether (acetal) functionalities.

Glove MaterialRecommendation for Incidental ContactRecommendation for Extended ContactRationale
Nitrile Good Fair to Poor Nitrile gloves offer good protection against a wide range of chemicals for short-term, incidental contact. However, their resistance to esters can be limited with prolonged exposure[4][5].
Butyl Rubber Excellent Excellent Butyl rubber provides excellent resistance to a wide variety of chemicals, including esters and ketones[5][6].
Neoprene Good Good Neoprene offers good resistance to a broad spectrum of chemicals, including some organic acids and alcohols[5][6].

Operational Imperative: For incidental contact, such as when handling small quantities in a well-ventilated fume hood, single-use nitrile gloves are acceptable, provided they are changed immediately upon any sign of contamination. For procedures involving larger volumes or a higher risk of prolonged contact, butyl rubber gloves are the recommended choice . Always inspect gloves for any signs of degradation before use.

Procedural Workflow for Safe Handling

A systematic approach to handling Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate is crucial for minimizing risk. The following workflow provides a step-by-step guide for safe operations.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Review SDS and SOPs Fume_Hood 3. Work in a Certified Fume Hood Prep->Fume_Hood Proceed to handling PPE_Don 2. Don Appropriate PPE Handling_Ops 4. Perform Experimental Procedures Fume_Hood->Handling_Ops Decon 5. Decontaminate Work Area Handling_Ops->Decon Complete experiment Waste_Seg 6. Segregate Waste Decon->Waste_Seg PPE_Doff 7. Doff PPE Correctly Waste_Seg->PPE_Doff Hand_Wash 8. Wash Hands Thoroughly PPE_Doff->Hand_Wash

Caption: A stepwise workflow for the safe handling of Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate.

Step-by-Step Protocol:
  • Preparation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) and all relevant Standard Operating Procedures (SOPs).

  • Don PPE: Put on all required personal protective equipment as outlined in Section 2. Ensure your gloves are inspected and fit correctly.

  • Work in a Fume Hood: All handling of Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate should be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure.

  • Experimental Procedures: Carry out your experimental work, being mindful of potential splash hazards. Use appropriate containment measures.

  • Decontamination: Upon completion of your work, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Waste Segregation: Segregate all waste streams as detailed in Section 4.

  • Doff PPE: Remove your PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by your lab coat and then eye protection.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your PPE.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate should be treated as a non-halogenated organic solvent waste [1][7].

Liquid Waste:
  • Collect all liquid waste containing Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate in a designated, properly labeled, and sealed waste container.

  • The container should be clearly marked with "Hazardous Waste" and a list of its contents.

  • Do not mix with halogenated solvents or other incompatible waste streams[2].

Solid Waste:
  • Contaminated solid waste, such as used gloves, absorbent materials from spills, and empty chemical containers, should be collected in a separate, clearly labeled hazardous waste container.

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste before the container is disposed of or recycled.

Spill Response:

In the event of a small spill within a chemical fume hood:

  • Alert others in the immediate area.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.

  • Decontaminate the spill area.

For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Conclusion: Fostering a Culture of Safety

The safe handling of Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate, as with any chemical, is not merely a matter of following a checklist but of cultivating a deep-seated culture of safety. By understanding the inherent hazards, diligently utilizing the appropriate personal protective equipment, adhering to established protocols, and responsibly managing waste, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a foundational resource, and it is incumbent upon every researcher to remain vigilant, continuously assess risks, and seek guidance from their institution's safety professionals when in doubt.

References

  • Aaron Chemicals LLC. (2024). Safety Data Sheet: Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)
  • Braun Research Group. Standard Operating Procedure: Non-halogenated Organic Solvents. University of Delaware.
  • AK Scientific, Inc. Safety Data Sheet: Amino-(1,4-dioxa-spiro[4.5]dec-8-YL)-acetic acid methyl ester.
  • Campus Operations, Temple University.
  • University of Louisville, Department of Environmental Health and Safety. (2022).
  • Environment, Health and Safety, Cornell University. 7.2 Organic Solvents.
  • Occupational Safety and Health Administration. OSHA Glove Selection Chart. U.S. Department of Labor.
  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
  • University of Pennsylvania, Environmental Health and Radiation Safety.
  • CymitQuimica. Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.